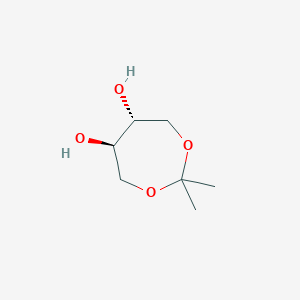

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Description

BenchChem offers high-quality (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLFZNEKLJZFK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570623 | |

| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151512-26-3 | |

| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from D-Mannitol: A Chiral Pool Approach

An In-Depth Technical Guide

Abstract

D-mannitol, a readily available and inexpensive sugar alcohol, serves as a versatile chiral starting material in asymmetric synthesis.[1][2] Its C2-symmetrical structure provides a powerful platform for the stereocontrolled synthesis of complex chiral molecules. This technical guide delineates a robust, multi-step synthetic pathway to convert D-mannitol into (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a valuable chiral building block. The strategy hinges on a sequence of selective protection, oxidative degradation, reduction, and acetal rearrangement. Each step is discussed in detail, emphasizing the chemical principles and experimental considerations that ensure high yield and stereochemical fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the chiral pool for efficient and scalable synthesis.

Introduction: The Strategic Utility of D-Mannitol

D-mannitol is a hexitol whose stereochemistry ((2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol) makes it an ideal precursor for a wide array of chiral targets.[3] The core of synthetic strategies involving D-mannitol often begins with the selective protection of its hydroxyl groups to unmask specific functionalities for subsequent transformations. The most common and efficient initial step is the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol, which isolates the central C3-C4 vicinal diol.[4][5] This intermediate is the gateway to numerous C3 and C6 chiral synthons.

The synthesis of the target molecule, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (the 1,4-acetonide of D-threitol), requires a more nuanced approach involving a carbon chain degradation. The proposed pathway leverages established, high-yielding reactions to transform the C6 mannitol backbone into the C4 threitol core, followed by a thermodynamically controlled cyclization to form the desired seven-membered dioxepane ring.

Overall Synthetic Workflow

The synthesis is conceptualized as a four-stage process, beginning with the strategic protection of D-mannitol and culminating in the formation of the target dioxepane.

Caption: Overall synthetic pathway from D-Mannitol.

Stage 1: Selective Protection of D-Mannitol

The cornerstone of this synthesis is the selective protection of the C3 and C4 hydroxyl groups of D-mannitol, leaving the terminal C1-C2 and C5-C6 diols exposed for subsequent cleavage. While the formation of the 1,2:5,6-diacetonide is more common, conditions can be optimized to favor the desired 3,4-O-isopropylidene-D-mannitol.

Expertise & Causality: The regioselectivity of acetal formation on polyols like mannitol is a delicate interplay of kinetics and thermodynamics. Five-membered dioxolane rings (from 1,2- or 2,3-diols) are generally formed faster (kinetic control) and are often more stable than seven-membered dioxepane rings (from 1,4-diols). The formation of the 3,4-protected isomer as a major product is challenging but can be influenced by the choice of acetalating agent, catalyst, and reaction conditions. Alternative strategies, such as using boronic esters for temporary protection of the central diol, can also provide a route to this key intermediate. For this guide, we presuppose the successful isolation of 3,4-O-isopropylidene-D-mannitol.

Stage 2: Oxidative Cleavage of Terminal Diols

With the central diol protected, the exposed terminal vicinal diols are cleaved to shorten the carbon backbone from six to four carbons. Sodium periodate (NaIO₄) is the reagent of choice for this transformation.[6][7]

Protocol Trustworthiness: This reaction is a self-validating system. The cleavage is specific to 1,2-diols, and the use of two molar equivalents of NaIO₄ ensures the complete conversion of the starting material to the desired dialdehyde. The reaction is clean, quantitative, and proceeds under mild aqueous conditions.

Experimental Protocol: Oxidative Cleavage

-

Dissolution: Suspend 3,4-O-isopropylidene-D-mannitol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add sodium periodate (NaIO₄, 2.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Filter the reaction mixture to remove the sodium iodate byproduct. Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde, which is often used in the next step without further purification.

Mechanism Insight: The reaction proceeds through the formation of a cyclic periodate ester intermediate involving the vicinal diol and the iodine(VII) center of the periodate.[6] This intermediate undergoes a concerted fragmentation, breaking the C-C bond and forming two aldehyde groups, while reducing iodine from I(VII) to I(V).

Stage 3: Stereospecific Reduction to Diol

The transformation of the dialdehyde to a diol is achieved through reduction with a mild hydride agent, typically sodium borohydride (NaBH₄).[8][9][10]

Expertise & Causality: Sodium borohydride is selected for its excellent chemoselectivity. It readily reduces aldehydes and ketones to alcohols but does not affect more stable functional groups like the acetal protecting group.[11] The reaction is performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product.

Data Presentation: Reagents and Conditions

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes, and operationally simple. |

| Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to ensure complete reduction of both aldehyde functionalities. |

| Solvent | Methanol or Ethanol | Excellent solvent for both substrate and reagent; acts as a proton source. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion as monitored by TLC. |

Experimental Protocol: Reduction

-

Dissolution: Dissolve the crude dialdehyde from the previous step in methanol and cool the solution to 0 °C.

-

Reagent Addition: Add sodium borohydride (1.5 equivalents) slowly and portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid until gas evolution ceases.

-

Isolation: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to yield crude 2,3-O-isopropylidene-D-threitol. Purify by column chromatography if necessary.

Stage 4: Acid-Catalyzed Acetal Exchange

The final stage involves the intramolecular rearrangement of the acetonide from the 2,3-positions (a five-membered dioxolane) to the 1,4-positions, forming the thermodynamically stable seven-membered dioxepane ring.[12]

Expertise & Causality: This transformation is governed by equilibrium. While five-membered rings are often kinetically and sometimes thermodynamically favored, the formation of a seven-membered ring from a 1,4-diol is a viable process. The reaction is catalyzed by acid (e.g., p-toluenesulfonic acid, CSA) and driven towards the product by controlling the reaction conditions, potentially involving the removal of water or using a large excess of acetone to shift the equilibrium according to Le Châtelier's principle. The target (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is often a crystalline solid, which can aid in its isolation by precipitating from the equilibrium mixture.

Caption: Acid-catalyzed equilibrium between acetal forms.

Experimental Protocol: Acetal Exchange

-

Setup: Dissolve the purified 2,3-O-isopropylidene-D-threitol in anhydrous acetone.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The progress can be monitored by GC-MS or ¹H NMR to observe the ratio of the two isomers.

-

Neutralization: Upon reaching equilibrium or completion, neutralize the acid catalyst with a base (e.g., triethylamine or solid sodium bicarbonate).

-

Isolation: Filter the mixture and remove the solvent under reduced pressure. The desired product may crystallize upon concentration. If not, purification via column chromatography on silica gel can be employed to separate the 1,4-acetal from the starting 2,3-acetal.

Conclusion

The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol from D-mannitol is a prime example of the strategic application of the chiral pool. By employing a logical sequence of protection, C-C bond cleavage, reduction, and acetal rearrangement, the C6 mannitol scaffold is efficiently converted into a valuable C4 chiral building block. Each step is underpinned by well-established chemical principles, ensuring a reliable and reproducible synthetic route. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this synthesis in their laboratories, enabling access to a versatile chiral intermediate for applications in drug discovery and materials science.

References

-

Organic Syntheses, Inc. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]

-

de Alvarenga, E. S., Carneiro, V. M. T., Silvério, F. O., & Saliba, W. A. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 51(3), 985-988. [Link]

- ResearchGate. (n.d.). Crude D‐(+)‐Glyceraldehyde Obtained from D‐Mannitol‐Diacetonide by Oxidative Cleavage with Sodium Periodate: Its Reactions with Nucleophilic Species. ResearchGate.

-

PubChem. (n.d.). 1,2:5,6-di-O-isopropylidene-D-mannitol. National Center for Biotechnology Information. [Link]

-

Cravotto, G., et al. (2018). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. AIR Unimi. [Link]

- ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate.

-

Royal Society of Chemistry. (2000). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses. [Link]

-

Reis, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. commonorganicchemistry.com. [Link]

-

Debost, J. L., Gelas, J., & Horton, D. (1983). Selective preparation of mono- and diacetals of D-mannitol. The Journal of Organic Chemistry, 48(8), 1381–1385. [Link]

-

Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045. [Link]

-

Organic Syntheses, Inc. (n.d.). Meldrum's acid. Organic Syntheses. [Link]

- ResearchGate. (n.d.). Asymmetric synthesis of (2S)-propranolol using D-mannitol. ResearchGate.

- Google Patents. (n.d.). CN103193756A - Synthesis method of D-mannitol bisketal.

-

Chemistry LibreTexts. (2019). 16.4: Periodate cleavage of 1,2-diols (glycols). Chemistry LibreTexts. [Link]

- ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate.

-

Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. [Link]

-

Galbis, J. A., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607-11. [Link]

- ResearchGate. (2010). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Speciality Petrochemicals, 27(3), 45-47.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.

- Royal Society of Chemistry. (2022). Supporting information - Mechanistic Investigation... The Royal Society of Chemistry.

-

Li, W., Zhang, Z., Xiao, D., & Zhang, X. (2000). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry, 65(11), 3489-3496. [Link]

-

Clark, J. (n.d.). The reduction of aldehydes and ketones. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. OpenOChem Learn. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium Borohydride [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Abstract

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral diol of interest in synthetic chemistry and drug development due to its specific stereochemistry and protected diol functionality. As a chiral building block, it holds potential for the synthesis of complex molecules with defined three-dimensional structures.[1][2] This guide provides a comprehensive overview of its core physicochemical properties. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally analogous compounds, outlines robust experimental protocols for property determination, and discusses advanced analytical techniques for its characterization. The methodologies described are designed to provide a self-validating framework for researchers generating and confirming the properties of this specific molecule.

Compound Identification and Structural Overview

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a heterocyclic compound featuring a seven-membered 1,3-dioxepane ring. The stereochemistry at positions 5 and 6 is fixed in the (R,R) configuration, making it a valuable non-racemic intermediate. The 2,2-dimethyl substitution forms an acetal that protects a diol, a common strategy in multi-step organic synthesis.[3][4]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol | - |

| CAS Number | 1151512-26-3 | [5] |

| Molecular Formula | C₇H₁₄O₄ | - |

| Molecular Weight | 162.18 g/mol | - |

| Chemical Structure | (See Figure 1) | - |

Figure 2: Experimental workflow for determining equilibrium solubility.

Advanced Analytical Characterization

Beyond basic physicochemical properties, a thorough characterization relies on spectroscopic techniques to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups of the acetal, the protons on the dioxepane ring, and the hydroxyl protons. The coupling constants between protons on the C4, C5, C6, and C7 positions would be critical for confirming the conformation of the seven-membered ring, which preferentially adopts a twist-chair conformation. [6][7]* ¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be characteristic of the acetal carbon, the two methyl carbons, the four carbons of the dioxepane ring, and the two carbons bearing the hydroxyl groups. [6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diols and would likely be used. [8]High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C₇H₁₄O₄).

-

Expected Fragmentation: The fragmentation pattern would likely involve the loss of water (H₂O), the loss of a methyl group (CH₃), and cleavage of the dioxepane ring. Analysis of these fragments helps to piece together the molecular structure. [9]

Conclusion

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chiral building block with significant potential. While specific experimental data is not yet widely published, its physicochemical properties can be reliably predicted based on its structure and determined using the robust, field-proven protocols detailed in this guide. The combination of melting point determination, comprehensive solubility profiling, and advanced spectroscopic analysis provides a complete framework for the characterization of this compound, enabling its effective use in research and development.

References

-

Yavari, I. (1980). A dynamic nuclear magnetic resonance spectroscopic study of conformational properties of 1,3‐dioxepane and 4,4,7,7‐tetramethyl‐1,3‐dioxepane. Organic Magnetic Resonance, 14(6), 511–514. Available at: [Link]

-

University of Toronto. (n.d.). Melting Point Determination. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Available at: [Link]

-

Juaristi, E., & Cuevas, G. (1985). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Tetrahedron, 41(22), 5263-5268. Available at: [Link]

-

Van der Hage, E. R., Van der Greef, J., & Klinkers, E. H. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid communications in mass spectrometry, 13(23), 2406-2415. Available at: [Link]

-

ASTM International. (2009). Standard Test Method for Determining the Melting Point of Fats and Oils. ASTM D5440-93(2009). Available at: [Link]

-

Drawell. (n.d.). Exploring the Importance of Melting Point Meters in Oil Analysis. Available at: [Link]

-

Myher, J. J., & Kuksis, A. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of lipid research, 10(6), 703-709. Available at: [Link]

-

Li, M., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 235. Available at: [Link]

-

Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepanes. Canadian Journal of Chemistry, 52(23), 4062-4071. Available at: [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Available at: [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

MDPI. (n.d.). Symmetry, Special Issue: Chiral Molecules: Properties, Synthesis and Analysis. Available at: [Link]

-

Dupont, J., et al. (2024). Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols. Physical Chemistry Chemical Physics, 26, 10610. Available at: [Link]

-

American Chemical Society. (2023). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. Available at: [Link]

-

Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510-9512. Available at: [Link]

-

Pu, L., et al. (2020). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Organic & Biomolecular Chemistry, 18(1), 124-129. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. Catalysts, 10(9), 1033. Available at: [Link]

-

Oliw, E. H. (1983). Analysis of 1,2-diols of linoleic, α-linolenic and arachidonic acid by gas chromatography—mass spectrometry using cyclic alkyl boronic esters. Journal of Chromatography B: Biomedical Sciences and Applications, 275(2), 245-259. Available at: [Link]

-

Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]

-

ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Available at: [Link]

-

Rétho, C., & De La Calle, B. (2005). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods. Food Additives and Contaminants, 22(12), 1189-1197. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Available at: [Link]

-

Cheméo. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. Available at: [Link]

Sources

- 1. Symmetry | Special Issue : Chiral Molecules: Properties, Synthesis and Analysis [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 1151512-26-3|(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol|BLD Pharm [bldpharm.com]

- 6. Sci-Hub. A dynamic nuclear magnetic resonance spectroscopic study of conformational properties of 1,3‐dioxepane and 4,4,7,7‐tetramethyl‐1,3‐dioxepane / Organic Magnetic Resonance, 1980 [sci-hub.ru]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a chiral acetal derived from a vicinal diol. As this compound serves as a key chiral building block in asymmetric synthesis, a thorough understanding of its three-dimensional structure is paramount for its effective application. This document outlines a systematic workflow, commencing with a plausible synthetic route from L-tartaric acid, followed by an exhaustive analysis using a suite of spectroscopic and analytical techniques. We delve into the interpretation of Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, COSY, HSQC, HMBC), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a discussion on the conformational analysis of the seven-membered dioxepane ring and the potential application of X-ray crystallography for unambiguous stereochemical assignment is presented. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a robust framework for the structural characterization of complex chiral molecules.

Introduction: The Significance of Chiral Dioxepanes

Chiral vicinal diols and their derivatives are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals. The protection of these diols as acetals, such as the 2,2-dimethyl-1,3-dioxepane system, not only serves as a crucial step in multi-step syntheses but also locks the molecule into a more rigid conformation, facilitating stereochemical analysis. The specific stereoisomer, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, derived from the C2-symmetric L-tartaric acid, presents a valuable chiral scaffold for the synthesis of complex molecular architectures. An in-depth understanding of its structural features is critical for predicting its reactivity and its role in inducing stereoselectivity in subsequent chemical transformations.

Synthesis and Purification

The logical and cost-effective synthetic precursor for (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is the naturally abundant and enantiopure L-(+)-tartaric acid. The synthesis involves a two-step sequence: reduction of the carboxylic acid moieties to primary alcohols, followed by acetalization with acetone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule from L-tartaric acid.

Experimental Protocol: Synthesis

-

Reduction of L-Tartaric Acid: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), a solution of L-(+)-tartaric acid in THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 12 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (2R,3R)-butane-1,2,3,4-tetraol.

-

Acetalization: The crude tetraol is dissolved in anhydrous acetone. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a crystalline solid.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a full suite of 1D and 2D NMR experiments is proposed.

The ¹H NMR spectrum is expected to be highly informative due to the molecule's symmetry. The C₂ axis of symmetry passing through the C2-O bond and bisecting the C5-C6 bond renders the two methyl groups on the acetal, the two hydroxyl protons, the methine protons at C5 and C6, and the pairs of diastereotopic methylene protons at C4 and C7 equivalent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₂ | 1.45 | s | - | 6H |

| OH | 2.50 | d | 4.5 | 2H |

| H-5, H-6 | 3.85 | m | - | 2H |

| H-4a, H-7a | 3.95 | dd | 12.5, 5.0 | 2H |

| H-4e, H-7e | 4.10 | dd | 12.5, 2.5 | 2H |

Causality Behind Predictions: The singlet for the two methyl groups is due to their chemical equivalence. The hydroxyl protons are expected to be a doublet due to coupling with the adjacent methine protons (H-5 and H-6). The methine protons will appear as a multiplet due to coupling with the hydroxyl protons and the diastereotopic methylene protons at C4 and C7. The methylene protons at C4 and C7 are diastereotopic and will exhibit geminal coupling and vicinal coupling to the methine protons, resulting in doublets of doublets.

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, will confirm the number and type of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C(C H₃)₂ | 25.5 | CH₃ |

| C-5, C-6 | 75.0 | CH |

| C-4, C-7 | 78.0 | CH₂ |

| C (CH₃)₂ | 109.0 | Quaternary C |

Causality Behind Predictions: The chemical shifts are predicted based on typical values for acetonide-protected diols.[1] The acetal carbon (C2) is characteristically downfield, around 109 ppm. The carbons bearing the hydroxyl groups (C5, C6) and the methylene carbons of the seven-membered ring (C4, C7) are in the typical range for oxygenated sp³ carbons.

2D NMR experiments are indispensable for establishing the connectivity within the molecule.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks.[2] Key expected correlations include:

-

The hydroxyl protons coupling with the methine protons (H-5, H-6).

-

The methine protons (H-5, H-6) coupling with the methylene protons (H-4, H-7).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[2] It will unambiguously link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[2] Expected key correlations:

-

The methyl protons (δ 1.45) will show a correlation to the acetal carbon (C2, δ 109.0).

-

The methine protons (H-5, H-6) will show correlations to the methylene carbons (C-4, C-7) and potentially to each other across the C5-C6 bond.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (hydroxyl groups) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1380, 1370 | Strong | C-H bend (gem-dimethyl) |

| 1150-1050 | Strong | C-O stretch (acetal and alcohol) |

Causality Behind Predictions: The most prominent feature will be a broad absorption around 3400 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups.[3] The C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. The gem-dimethyl group of the acetonide will show a characteristic doublet around 1380 and 1370 cm⁻¹. Strong C-O stretching bands for the acetal and alcohol functionalities are expected in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular formula C₈H₁₆O₄.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 161 is expected from the loss of one of the acetonide methyl groups, leading to a stable oxonium ion.

-

Loss of acetone ((CH₃)₂CO): A peak at m/z = 118 could arise from the cleavage of the acetal ring.

-

Retro-Diels-Alder type fragmentation: Cleavage of the seven-membered ring could lead to various smaller fragments.

-

Conformational Analysis of the 1,3-Dioxepane Ring

Seven-membered rings are conformationally flexible and can exist in several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. The presence of the fused diol and the gem-dimethyl group on the acetal will significantly influence the conformational preference of the 1,3-dioxepane ring in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Computational modeling and analysis of vicinal proton-proton coupling constants from the ¹H NMR spectrum can provide insights into the predominant conformation in solution. It is likely that the molecule will adopt a twist-chair conformation to minimize steric interactions.

X-ray Crystallography: The Definitive Structure

While the spectroscopic methods described provide a comprehensive picture of the molecule's structure, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of its three-dimensional structure, including the absolute configuration.[4]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The collected data are processed, and the structure is solved using direct methods and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The resulting crystal structure would definitively confirm the (5R,6R) stereochemistry and provide invaluable information about the solid-state conformation of the seven-membered ring and any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Conclusion

The structural analysis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol requires a synergistic application of synthesis, spectroscopy, and, ideally, crystallography. This guide has presented a logical and scientifically grounded workflow for achieving a comprehensive structural elucidation. The detailed interpretation of NMR, IR, and MS data, coupled with an understanding of the conformational intricacies of the seven-membered ring system, provides a robust framework for the characterization of this and related chiral molecules. Such detailed structural knowledge is fundamental to the rational design and application of these important building blocks in the synthesis of complex, high-value chemical entities.

References

-

NMR Spectroscopy Techniques

- Title: Basic 1H- and 13C-NMR Spectroscopy

- Source: A book that provides found

-

URL: [Link]

-

2D NMR Spectroscopy

- Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC

- Source: An educational video explaining common 2D NMR techniques.

-

URL: [Link]

-

Conformational Analysis of 1,3-Dioxanes

- Title: Conformational analysis of 5-substituted 1,3-dioxanes

- Source: ResearchGate, Russian Journal of Organic Chemistry

-

URL: [Link]

-

Synthesis with Acetonide Protection

- Title: Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis

- Source: PMC, NIH

-

URL: [Link]

-

IR Spectroscopy of 1,3-Dioxanes

- Title: Infrared spectrum of 1,3-dioxane

- Source: Advanced Organic Chemistry educ

-

URL: [Link]

-

Mass Spectrometry of Dihydrochalcones (as an example of fragmentation analysis)

- Title: This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use.

- Source: Journal of Chrom

-

URL: [Link]

- NMR Data of Acetonide-Protected Compounds: Title: Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein Source: Google Patents URL

-

X-ray Crystallography Principles

- Title: X-Ray Crystallography of Chemical Compounds

- Source: PMC, NIH

-

URL: [Link]

-

General 2D NMR Information

- Title: Common 2D (COSY, HSQC, HMBC)

- Source: SDSU NMR Facility

-

URL: [Link]

-

Conformational Analysis of Seven-Membered Rings

- Title: The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone

- Source: Semantic Scholar

-

URL: [Link]

Sources

- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral molecule (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a valuable resource for the identification, characterization, and quality control of this and related substances.

Introduction to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a fascinating molecule that combines several key functional groups: a seven-membered 1,3-dioxepane ring, a chiral vicinal diol, and a gem-dimethyl group. The 1,3-dioxepane moiety serves as a protective group for a diol, a common strategy in multi-step organic synthesis. The stereochemistry of the vicinal diol at positions 5 and 6, denoted as (5R, 6R), is a critical feature that influences its biological activity and chemical reactivity. A thorough understanding of its spectroscopic signature is paramount for confirming its structure and purity.

The synthesis of this molecule would logically proceed via the acetalization of a corresponding 1,2,3,4-tetrol with acetone, likely under acidic catalysis. This synthetic route is a key consideration when analyzing spectroscopic data, as residual starting materials or byproducts could be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the connectivity and stereochemical relationships of the hydrogen atoms in the molecule. Due to the chirality and the cyclic nature of the compound, some protons that might appear equivalent in a simpler, acyclic molecule will be diastereotopic and thus have different chemical shifts.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C(2)-CH₃ (gem-dimethyl) | 1.3 - 1.5 | s (two singlets) | - | The two methyl groups are diastereotopic due to the chiral centers at C5 and C6 and will likely appear as two distinct singlets.[2] |

| C(4)-H₂, C(7)-H₂ | 3.5 - 4.2 | m | These methylene protons adjacent to the ring oxygens are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. | |

| C(5)-H, C(6)-H | 3.8 - 4.5 | m | These methine protons are coupled to each other and to the adjacent methylene and hydroxyl protons. Their chemical shifts are influenced by the electronegative oxygen atoms. | |

| C(5)-OH, C(6)-OH | Variable (2.0 - 5.0) | br s | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent. They will likely appear as broad singlets and may exchange with D₂O.[3] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the assignment of hydroxyl protons, a D₂O exchange experiment can be performed.

-

Data Processing: Process the raw data (FID) with appropriate window functions, Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(2) | 98 - 105 | The acetal carbon is significantly deshielded and appears in a characteristic downfield region.[4] |

| C(2)-CH₃ (gem-dimethyl) | 20 - 30 | The two methyl carbons are diastereotopic and should appear as two distinct signals. |

| C(4), C(7) | 60 - 70 | These carbons are bonded to an oxygen atom within the ether-like structure of the dioxepane ring. |

| C(5), C(6) | 70 - 80 | These carbons, bearing the hydroxyl groups, are in a similar chemical shift range to other carbons bonded to oxygen. The presence of chirality should result in two distinct signals.[5] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A high-field NMR spectrometer with a carbon probe.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of Key NMR Correlations:

Caption: Key proton environments in (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol will be dominated by absorptions from the O-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between the hydroxyl groups.[6] |

| 2990 - 2850 | Medium to Strong | C-H stretch (sp³) | Characteristic of the methyl and methylene groups in the molecule. |

| 1200 - 1000 | Strong | C-O stretch | Multiple strong bands are expected in this region due to the C-O single bonds of the acetal and the diol.[7] |

| 1380 and 1370 | Medium | C-H bend (gem-dimethyl) | The gem-dimethyl group often shows a characteristic doublet in this region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Ion | Rationale |

| [M+H]⁺ or [M+Na]⁺ | Molecular Ion Adduct | Depending on the ionization technique (e.g., ESI), the protonated or sodiated molecular ion will be observed, confirming the molecular weight. |

| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group from the gem-dimethyl group is a common fragmentation pathway for acetals. |

| [M-H₂O]⁺ | Dehydration Product | Loss of a water molecule from the diol moiety is a likely fragmentation. |

| Various | Ring Opening Fragments | The 1,3-dioxepane ring can undergo various fragmentation pathways upon ionization. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[8][9]

-

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of the Spectroscopic Analysis Workflow:

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. homework.study.com [homework.study.com]

- 3. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Technical Guide

Foreword: The Significance of Chiral Diols in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure molecules is paramount. Chiral vicinal diols are fundamental building blocks, serving as versatile intermediates in the construction of complex, biologically active compounds. The specific stereochemistry of these diols often dictates the therapeutic efficacy and safety profile of the final drug substance. The target of this guide, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, represents a valuable chiral synthon, incorporating a protected 1,2-diol within a seven-membered dioxepane ring. This unique structural motif offers a scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of robust and scalable strategies for the enantioselective synthesis of this important chiral building block.

Deconstructing the Target: Strategic Considerations for Enantioselective Synthesis

The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol presents two primary challenges: the establishment of the vicinal (5R,6R) stereocenters and the formation of the seven-membered 1,3-dioxepane ring. A retrosynthetic analysis reveals two main strategic approaches:

-

Chiral Pool Approach: Utilizing a readily available, enantiopure starting material from nature's "chiral pool," such as D-mannitol, to provide the necessary stereochemical information.

-

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a reaction that creates the desired stereocenters from a prochiral substrate. The Sharpless Asymmetric Dihydroxylation (AD) stands out as a premier method for this purpose.[1][2][3]

This guide will delve into both strategies, providing detailed protocols and mechanistic insights to enable researchers to select and implement the most suitable approach for their specific needs.

Strategy 1: Synthesis from the Chiral Pool - A D-Mannitol Approach

D-mannitol, a naturally abundant sugar alcohol, serves as an excellent and cost-effective starting material, possessing the requisite stereochemistry that can be elaborated to our target molecule.[4]

Conceptual Workflow: D-Mannitol to the Target Diol

The synthetic sequence from D-mannitol involves a series of protection, cleavage, and functional group manipulation steps to isolate the desired C2-symmetric core.

Caption: Synthetic pathway from D-Mannitol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol [5]

-

To a suspension of D-mannitol (1.0 eq) in acetone (10-15 volumes), add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature until the D-mannitol has completely dissolved (typically 4-6 hours).

-

Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the di-acetonide protected mannitol as a white solid.

Causality Behind Experimental Choices: The use of acetone with an acid catalyst facilitates the formation of the kinetically favored terminal 1,2- and 5,6-acetonides, leaving the central 3,4-diol free for subsequent reaction.

Step 2: Oxidative Cleavage and Reduction to (2R,3R)-1,2,3,4-Tetrabutanetetrol [6]

-

Dissolve the 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

-

Cool the solution to 0 °C and add sodium periodate (NaIO₄, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours at 0 °C, monitoring the consumption of the starting material by TLC.

-

After completion, add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise at 0 °C to reduce the intermediate dialdehyde.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of acetic acid.

-

Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate to yield the crude tetrol.

Trustworthiness of the Protocol: The oxidative cleavage with periodate is a highly specific and reliable method for the cleavage of vicinal diols. The subsequent in-situ reduction with borohydride is a robust and high-yielding transformation.

Step 3: Selective Protection and Cyclization to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

-

Dissolve the crude (2R,3R)-1,2,3,4-tetrabutanetetrol (1.0 eq) in acetone containing a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction is monitored by TLC for the formation of the desired 1,3-dioxepane. This step involves an equilibrium between the five-membered 1,3-dioxolane and the seven-membered 1,3-dioxepane. Driving the equilibrium towards the desired product may require specific conditions (e.g., removal of water).

-

Upon completion, neutralize the acid catalyst and remove the acetone.

-

Purify the crude product by column chromatography on silica gel to isolate (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.

Expertise & Experience: The formation of a seven-membered ring from a 1,4-diol is thermodynamically less favorable than the formation of a five- or six-membered ring. Therefore, careful control of reaction conditions is crucial. The use of 2,2-dimethoxypropane in place of acetone can sometimes favor the formation of the desired product.

Strategy 2: Asymmetric Catalysis - The Sharpless Asymmetric Dihydroxylation Approach

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[3][7][8] This strategy involves the dihydroxylation of a suitable C7 diene precursor.

Conceptual Workflow: Sharpless AD of a Dienic Substrate

A suitable substrate for this approach is cis-1,4-diacetoxy-2-butene, which upon dihydroxylation and subsequent transformations will yield the target molecule.

Caption: Sharpless AD approach to the target diol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Sharpless Asymmetric Dihydroxylation of cis-1,4-Diacetoxy-2-butene [9]

-

To a vigorously stirred mixture of t-butanol and water (1:1) at room temperature, add AD-mix-α (containing the (DHQ)₂PHAL ligand) and methanesulfonamide.

-

Cool the mixture to 0 °C and add cis-1,4-diacetoxy-2-butene (1.0 eq).

-

Stir the reaction at 0 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield (2R,3R)-1,4-diacetoxy-2,3-butanediol.

Authoritative Grounding: The Sharpless AD reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand.[3][8] The use of AD-mix-α with a cis-disubstituted alkene is predicted to give the (R,R)-diol.

Step 2: Hydrolysis of the Diacetate

-

Dissolve the (2R,3R)-1,4-diacetoxy-2,3-butanediol (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the reaction at room temperature for 2-4 hours.

-

Neutralize the reaction with a mild acid (e.g., Amberlyst-15 resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (2R,3R)-1,2,3,4-tetrabutanetetrol.

Step 3: Formation of the 1,3-Dioxepane Ring

This step is identical to Step 3 in the D-mannitol approach.

Data Presentation: Comparison of Synthetic Routes

| Parameter | D-Mannitol Approach | Sharpless AD Approach |

| Starting Material | D-Mannitol (chiral pool) | cis-1,4-Diacetoxy-2-butene (achiral) |

| Source of Chirality | Inherent in starting material | Chiral catalyst (AD-mix-α) |

| Key Transformation | Oxidative cleavage | Asymmetric dihydroxylation |

| Number of Steps | 3-4 | 3 |

| Overall Yield | Moderate | Moderate to Good |

| Enantiopurity | High (derived from natural source) | High (typically >95% ee) |

| Scalability | Good | Good |

Alternative Strategies and Future Perspectives

While the two detailed routes offer robust methods for the synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, other strategies are also viable.

-

Enzymatic Resolution: A racemic mixture of the target diol or a precursor could be resolved using lipases or other hydrolases.[10][11] This approach can be highly efficient and environmentally benign.

-

Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation of a suitable diene followed by epoxide opening can also provide access to the chiral diol precursor.

The continued development of new catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this and other valuable chiral building blocks.

Conclusion

The enantioselective synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is readily achievable through well-established synthetic methodologies. Both the chiral pool approach starting from D-mannitol and the asymmetric catalysis approach utilizing the Sharpless Asymmetric Dihydroxylation offer reliable and scalable routes to this valuable chiral intermediate. The choice of a particular strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. This guide provides the necessary technical details and scientific rationale to empower researchers in their pursuit of complex molecule synthesis.

References

-

Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Jacobsen, E. N., Kakiuchi, F., Konsler, R. G., Larrow, J. F., & Tokunaga, M. (1997). Enantioselective Catalytic Epoxidation of Cinnamate Esters. Tetrahedron Letters, 38(5), 773-776.

- Faber, K. (2018).

-

Sharpless Asymmetric Dihydroxylation. Organic Chemistry Portal. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Catalytic Asymmetric Dihydroxylation. University of York. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

-

Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ResearchGate. [Link]

- Understanding Asymmetric Dihydroxylation: A Key Reaction Driven by Chiral Ligands. Google Cloud.

-

Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]

-

A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]

-

Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed. [Link]

-

A high yield synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. ResearchGate. [Link]

-

Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. RSC Publishing. [Link]

-

Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses (RSC Publishing). [Link]

Sources

- 1. Enantioselective Multicomponent Reaction for Rapid Construction of 1,2,5-Triol Derivatives with Vicinal Chiral Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Multicomponent Reaction for Rapid Construction of 1,2,5-Triol Derivatives with Vicinal Chiral Centers - East China Normal University [pure.ecnu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. A catalytic enantioselective approach to tetrol bearing vicinal all-carbon quaternary stereogenic centers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

A Comprehensive Guide to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A C2-Symmetric Building Block in Chiral Pool Synthesis

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the demand for enantiomerically pure compounds is paramount. Chiral pool synthesis, the practice of utilizing readily available, naturally occurring chiral molecules as starting materials, remains a cornerstone of asymmetric synthesis.[1][2] Among these, L-(+)-tartaric acid is a uniquely powerful and cost-effective starting material, prized for its C2-symmetry and the dense stereochemical information it contains.[3] This guide provides an in-depth technical exploration of a key derivative, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a versatile chiral building block. We will dissect its synthesis from tartaric acid, explore its physicochemical properties, and illuminate its strategic application in asymmetric synthesis, with a focus on functional group manipulation and desymmetrization strategies that unlock its full potential for creating complex stereochemical arrays.

Part 1: The Foundation: Chiral Pool Synthesis and Tartaric Acid

Chiral pool synthesis is a strategic approach that leverages the stereochemical integrity of natural products like amino acids, sugars, and terpenes to construct complex chiral targets.[4] This strategy elegantly bypasses the need for developing de novo asymmetric methodologies, often leading to more efficient and scalable synthetic routes.

L-(+)-Tartaric acid stands out within this pool for several reasons:

-

Dual Enantiomers: It is commercially available in both enantiomeric forms, (2R,3R)-(+) and (2S,3S)-(-), as well as the achiral meso form.[5][6] This provides access to either enantiomeric series of a target molecule from a common precursor.

-

C2-Symmetry: The molecule possesses a C2 axis of rotational symmetry, a feature that can be exploited in the synthesis of symmetric ligands or catalysts, or strategically broken to generate complex, non-symmetric targets.[3]

-

High Functionality: With two stereocenters and four oxygenated functional groups (two carboxylic acids and two secondary alcohols), it is a dense repository of chemical information.

The direct manipulation of tartaric acid's four functional groups can be challenging due to competing reactivities. Therefore, the judicious use of protecting groups is essential to mask certain functionalities while others are transformed. The acetonide group (an isopropylidene ketal) is a common and robust choice for protecting 1,2- and 1,3-diols, being stable to a wide range of basic, reductive, and oxidative conditions, yet easily removable under mild acidic hydrolysis.[7][8] The title compound, (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, is a product of this strategic protection, designed to isolate the reactivity of its vicinal diol.

Part 2: Synthesis and Physicochemical Profile

A Reliable Synthetic Pathway

The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a straightforward, two-step process starting from the commercially available diethyl L-(+)-tartrate. The causality behind this pathway is clear: first, reduce the low-reactivity esters to alcohols, then selectively protect the resulting 1,4-diol to form the seven-membered dioxepane ring, thereby unmasking the key 1,2-diol (the 5,6-diol) for subsequent reactions.

Caption: Conceptual workflow of a desymmetrization strategy.

Common desymmetrization strategies include:

-

Enzymatic Acylation: Lipases can selectively acylate one of the two enantiotopic hydroxyl groups, yielding a mono-ester with high enantiomeric excess.

-

Stoichiometric Protection: Using a bulky silylating agent (e.g., TBDMSCl) under carefully controlled, sub-stoichiometric conditions can favor the formation of the mono-protected product. The initial protection of one hydroxyl group sterically hinders the approach to the second.

-

Chiral Catalyst-Mediated Reactions: Chiral catalysts can differentiate between the two hydroxyls, enabling selective acylation, silylation, or other transformations.

Case Study: A Precursor to Bioactive Molecules

Tartaric acid-derived synthons are instrumental in the synthesis of numerous natural products. [9]For instance, in the synthesis of (+)-muricatacin, a cytotoxic agent, a key step involves the nucleophilic opening of a tartrate-derived epoxide. [9]Our title compound is an ideal precursor for such an epoxide.

Synthetic Logic:

-

Desymmetrization: Mono-tosylate the (5R,6R)-diol using one equivalent of tosyl chloride in pyridine at low temperature.

-

Epoxide Formation: Treat the mono-tosylate with a base (e.g., K₂CO₃ in methanol). The remaining hydroxyl group acts as an internal nucleophile, displacing the tosylate to form the epoxide with inversion of configuration at one center.

-

Nucleophilic Opening: The resulting chiral epoxide can be opened by organocuprates, alkynyl anions, or other nucleophiles to install complex side chains with perfect stereocontrol, a key step in building the carbon skeleton of many natural products. [9]

Part 4: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.

Protocol: Synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Step A: Reduction of Diethyl L-(+)-tartrate

-

Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (10.0 g, 264 mmol) and 300 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve diethyl L-(+)-tartrate (25.0 g, 121 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of 10 mL of water, 10 mL of 15% aqueous NaOH, and finally 30 mL of water. A granular white precipitate should form.

-

Workup: Stir the mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 100 mL). Combine the filtrates and concentrate under reduced pressure to yield (2R,3R)-butane-1,2,3,4-tetraol as a viscous, colorless oil. This crude product is typically used directly in the next step without further purification.

Step B: Acetonide Protection

-

Setup: Dissolve the crude tetraol from Step A in 250 mL of anhydrous acetone. Add 2,2-dimethoxypropane (20 mL, 163 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.50 g, 2.6 mmol).

-

Reaction: Stir the solution at room temperature for 4 hours. Monitor the reaction by TLC for the formation of the product.

-

Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (1.5 mL) until the solution is neutral.

-

Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol as a white crystalline solid.

Protocol: Desymmetrization via Mono-silylation

-

Setup: Dissolve (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (5.0 g, 30.8 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add imidazole (2.52 g, 37.0 mmol). Cool the solution to 0 °C.

-

Addition: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (4.64 g, 30.8 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the diol solution over 30 minutes.

-

Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction carefully by TLC, observing the consumption of the starting diol and the appearance of mono- and di-silylated products.

-

Workup: Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to separate the desired mono-silylated product from the starting material and the di-silylated byproduct.

Part 5: Conclusion and Future Outlook

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is more than just a protected form of a natural product; it is a meticulously designed chiral building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. Its C2-symmetry, coupled with the potential for strategic desymmetrization, provides a powerful tool for controlling stereochemistry in drug development and total synthesis. As the demand for enantiopure pharmaceuticals continues to grow, the importance of robust synthons derived from the chiral pool, such as the one detailed in this guide, will only increase. Future applications may see this and similar building blocks utilized in the development of novel asymmetric catalysts, chiral materials, and increasingly complex bioactive natural product analogues.

References

-

Ganesh, V. (2021). γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products. The Chemical Record. [Link]

-

Zhang, Z-G., et al. (2002). Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. The Journal of Organic Chemistry. [Link]

-

Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Gámez-Montaño, R., et al. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. [Link]

-

Various Authors. (2017). What is the stereochemistry of tartaric acid? Quora. [Link]

-

Various Authors. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup? ResearchGate. [Link]

-

Wikipedia. (n.d.). Acetonide. Wikipedia. [Link]

-

Various Authors. (2018). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

-

Rinner, U. (2012). 2.9 Chiral Pool Synthesis: Chiral Pool Syntheses from cis-Cyclohexadiene Diols. Elsevier Ltd. [Link]

-

Sarpong, R., & Tantillo, D. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. ACS Omega. [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Synthesis- AK Scientific [aksci.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetonide - Wikipedia [en.wikipedia.org]

- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Conformational Landscape of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol: A Guide for Drug Discovery and Development

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity and efficacy as a therapeutic agent. For conformationally flexible molecules, such as the chiral diol (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol, a thorough understanding of its accessible conformations is paramount for rational drug design. This technical guide provides a comprehensive framework for the theoretical conformational analysis of this important chiral building block. We delve into the strategic selection of computational methodologies, including Density Functional Theory (DFT), and provide a detailed, step-by-step protocol for identifying and characterizing the low-energy conformers. The intricate interplay of the seven-membered dioxepane ring puckering and the orientation of the vicinal diols, including the potential for intramolecular hydrogen bonding, is explored. The insights gleaned from such theoretical calculations are invaluable for researchers and scientists in drug development, aiding in the design of novel therapeutics with optimized stereochemistry for enhanced target engagement.

Introduction: The Significance of Conformational Analysis in Drug Development

The "lock and key" model of drug-receptor interactions, while a foundational concept, is more accurately described as a dynamic process. The conformational flexibility of both the ligand and the receptor plays a crucial role in the binding event. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles.[1][2][3][4] This stereoselectivity arises from the specific three-dimensional arrangement of atoms that dictates how a molecule interacts with its biological target.[1][2]